molecular formula C8H8N2OS B15206499 4-(Methylthio)benzo[d]oxazol-2-amine

4-(Methylthio)benzo[d]oxazol-2-amine

Cat. No.: B15206499
M. Wt: 180.23 g/mol
InChI Key: AJRUPIAHEOGKFZ-UHFFFAOYSA-N
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Description

4-(Methylthio)benzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methylthio group at the 4-position and an amino group at the 2-position of the benzoxazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)benzo[d]oxazol-2-amine can be achieved through various methods. One common approach involves the cyclization of 2-aminothiophenol with methyl isocyanate under mild conditions. Another method includes the reaction of 2-aminophenol with methylthioacetic acid followed by cyclization in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, providing rapid access to the desired product under catalyst-free conditions .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylthio)benzo[d]oxazol-2-amine is unique due to the presence of both the methylthio and amino groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

4-methylsulfanyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H8N2OS/c1-12-6-4-2-3-5-7(6)10-8(9)11-5/h2-4H,1H3,(H2,9,10)

InChI Key

AJRUPIAHEOGKFZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1N=C(O2)N

Origin of Product

United States

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